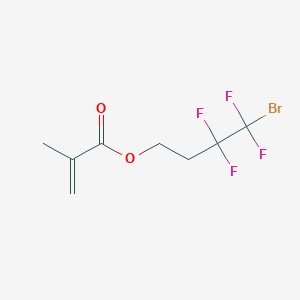
tert-Butyl (6-isopropylpyridin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (6-isopropylpyridin-3-yl)carbamate: is an organic compound with the molecular formula C13H20N2O2 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the 3-position of a 6-isopropylpyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-isopropylpyridin-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 6-isopropylpyridine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The tert-butyl chloroformate is added dropwise to a solution of 6-isopropylpyridine in an appropriate solvent like dichloromethane, under an inert atmosphere. The mixture is stirred at room temperature for several hours.
Purification: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and solvents, along with rigorous quality control measures, ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
Oxidation: tert-Butyl (6-isopropylpyridin-3-yl)carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the removal of the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Deprotected 6-isopropylpyridine.
Substitution: Substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, tert-Butyl (6-isopropylpyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites. Its ability to form stable complexes with certain proteins makes it useful in biochemical assays and structural biology studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of tert-Butyl (6-isopropylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
- tert-Butyl (6-methylpyridin-3-yl)carbamate
- tert-Butyl (6-ethylpyridin-3-yl)carbamate
- tert-Butyl (6-propylpyridin-3-yl)carbamate
Uniqueness
tert-Butyl (6-isopropylpyridin-3-yl)carbamate is unique due to the presence of the isopropyl group at the 6-position of the pyridine ring. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interaction with biological targets. Compared to its analogs, the isopropyl group provides a balance between hydrophobicity and steric hindrance, making it particularly effective in certain applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.
属性
CAS 编号 |
886214-82-0 |
|---|---|
分子式 |
C13H20N2O2 |
分子量 |
236.31 g/mol |
IUPAC 名称 |
tert-butyl N-(6-propan-2-ylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)11-7-6-10(8-14-11)15-12(16)17-13(3,4)5/h6-9H,1-5H3,(H,15,16) |
InChI 键 |
GPMORISKRMLPFN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=C(C=C1)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


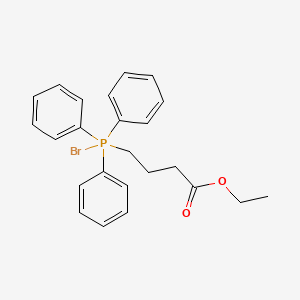
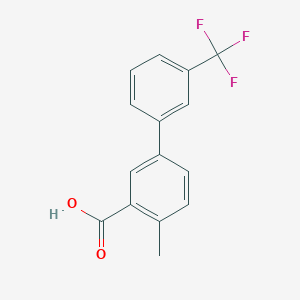
amino}methyl)cyclohexane-1-carboxylic acid](/img/structure/B12081239.png)


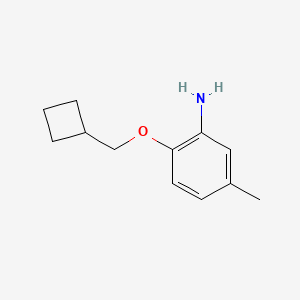
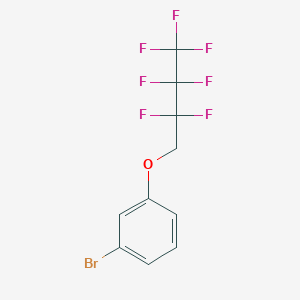
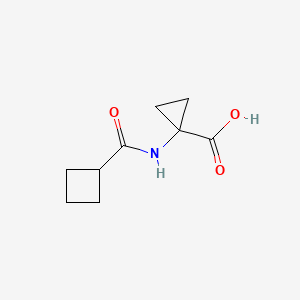

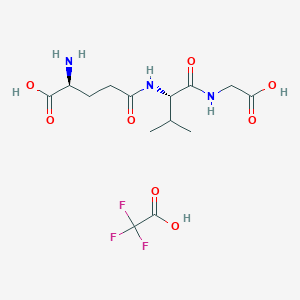
![2-Hydroxy-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12081292.png)

![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)
